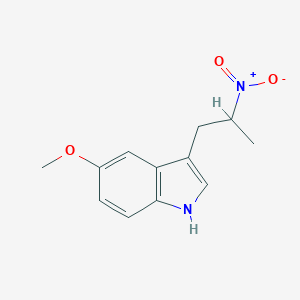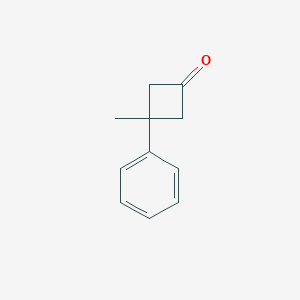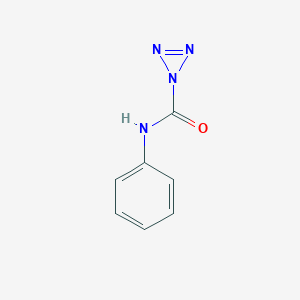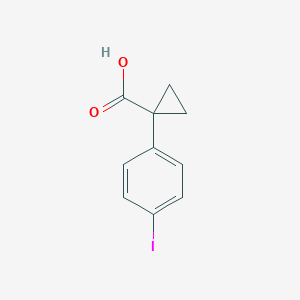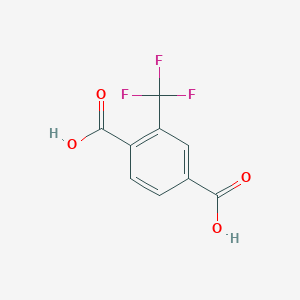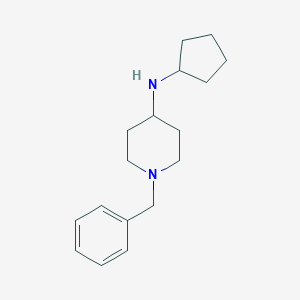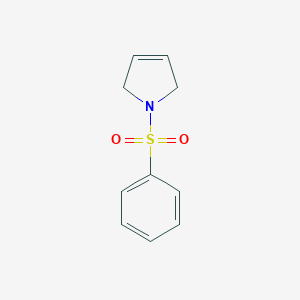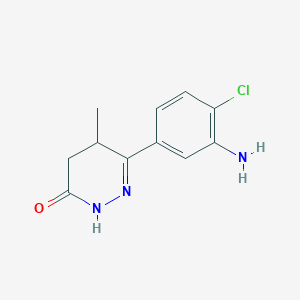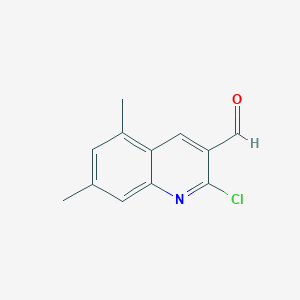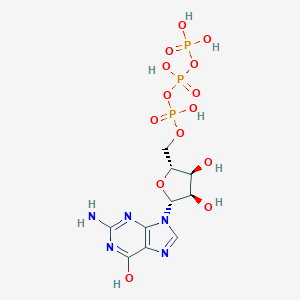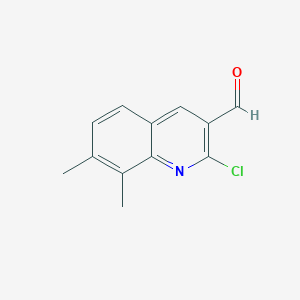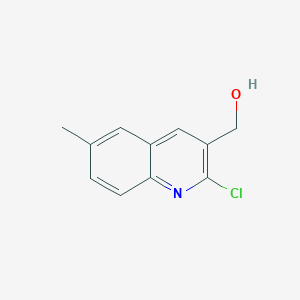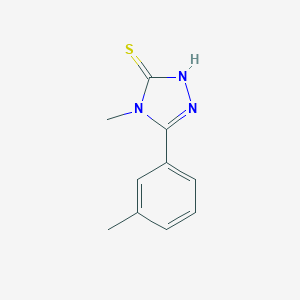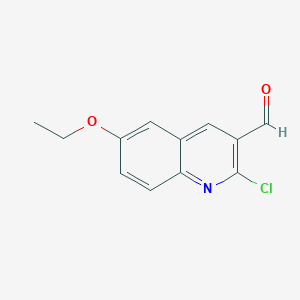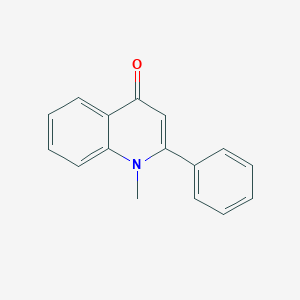
1-Methyl-2-phenyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-4(1H)-quinolinone, also known as PQ1, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. PQ1 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
1-Methyl-2-phenyl-4(1H)-quinolinone and its derivatives have shown significant promise in anticancer research. Studies have demonstrated their efficacy in inhibiting various cancer cell lines. For example, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to exhibit notable cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Buchtík et al., 2011). Additionally, various 3-hydroxy-2-phenyl-4(1H)-quinolinones have been synthesized and evaluated for their anticancer properties, revealing strong inhibitory effects on multiple cancer cell lines (Soural et al., 2009).
Synthesis of Novel Derivatives
Researchers have focused on synthesizing novel 1-methyl-2-phenyl-4(1H)-quinolinone derivatives for various applications. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives has been achieved, expanding the potential applications of these compounds in different fields (Abass, 2000).
Lubricating Grease Antioxidants
Some derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been explored for their potential as antioxidants in lubricating greases. The synthesized compounds have demonstrated significant antioxidant efficiency, contributing to the stability and performance of lubricating greases (Hussein et al., 2016).
Molecular Structure and Ligand Applications
The molecular structures of various 1-methyl-2-phenyl-4(1H)-quinolinone derivatives have been analyzed for applications in pharmacy, medicine, physics, and engineering. Their ability to adapt molecular structures with different ligands makes them valuable for diverse applications (Michelini et al., 2019).
Cardiovascular Activities
Certain derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been synthesized to study their biological activities, particularly in cardiovascular applications. These studies have indicated that some of these derivatives exhibit positive inotropic effects, suggesting potential use in cardiovascular therapies (Xiao, 2003).
Eigenschaften
CAS-Nummer |
17182-60-4 |
|---|---|
Produktname |
1-Methyl-2-phenyl-4(1H)-quinolinone |
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
AFKNCQDBTBDPOQ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3 |
Andere CAS-Nummern |
17182-60-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



